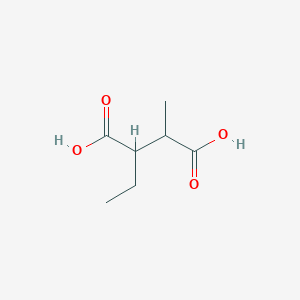
2-Ethyl-3-methylbutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-methylbutanedioic acid can be achieved through several methods. One common approach involves the alkylation of malonic acid derivatives. For instance, ethyl acetoacetate can be alkylated with ethyl bromide in the presence of a strong base like sodium ethoxide. The resulting product is then hydrolyzed and decarboxylated to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. One such method includes the catalytic hydrogenation of 2-ethyl-3-methylmaleic anhydride, followed by hydrolysis to obtain the desired dicarboxylic acid. The reaction conditions often involve elevated temperatures and pressures to optimize the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3-methylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols.
Substitution: The hydrogen atoms in the alkyl chains can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-3-methylbutanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies involving metabolic pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-ethyl-3-methylbutanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The carboxyl groups can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethylsuccinic acid
- 3-Methylsuccinic acid
- 2-Methylglutaric acid
Comparison
2-Ethyl-3-methylbutanedioic acid is unique due to the presence of both ethyl and methyl groups on the succinic acid backbone. This structural feature imparts distinct chemical and physical properties compared to similar compounds. For instance, the presence of the ethyl group can influence the compound’s solubility, reactivity, and interaction with other molecules.
Propiedades
Número CAS |
1186-78-3 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-ethyl-3-methylbutanedioic acid |
InChI |
InChI=1S/C7H12O4/c1-3-5(7(10)11)4(2)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11) |
Clave InChI |
CLJUPSQCFBYRDR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


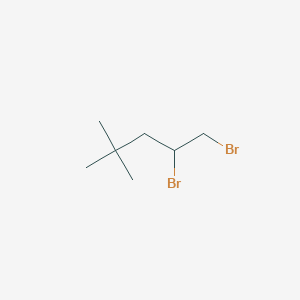

![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
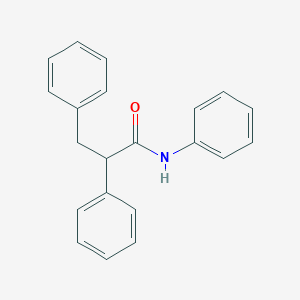
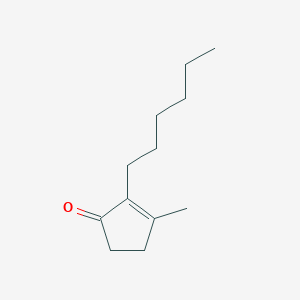
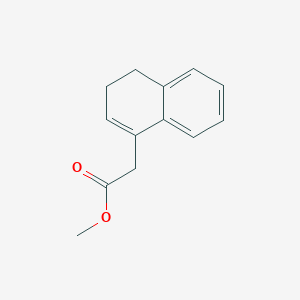
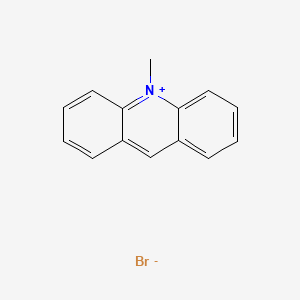
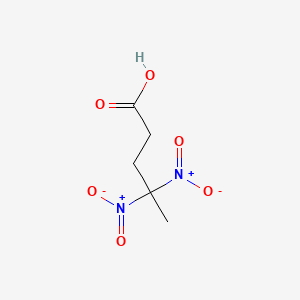

![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)

![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
